- Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOXChemical Communications (Cambridge, 2010, 46(1), 156-158,
Cas no 938-79-4 ((2R)-2-phenylbutanoic acid)
(2R)-2-phenylbutanoic acid structure
(2R)-2-phenylbutanoic acid Properties
Names and Identifiers
-
- (R)-(-)-2-Phenylbutyric acid
- (2R)-2-phenylbutanoic acid
- (R)-(-)-2-Phenylbuty
- (R)-(?)-2-Phenylbutyric acid
- (αR)-α-Ethylbenzeneacetic acid (ACI)
- Benzeneacetic acid, α-ethyl-, (R)- (ZCI)
- Butyric acid, 2-phenyl-, (R)-(-)- (8CI)
- (-)-(R)-2-Phenylbutyric acid
- (-)-2-Phenylbutanoic acid
- (-)-2-Phenylbutyric acid
- (-)-α-Phenylbutyric acid
- (2R)-2-Phenylbutanoic acid
- (2R)-2-Phenylbutyric acid
- (R)-(-)-2-Phenylbutanoic acid
- (R)-(-)-α-Ethylphenylacetic acid
- (R)-2-Phenylbutanoic acid
- (r)-2-Phenylbutanoic acid
- (R)-2-Phenylbutyric acid
- (R)-α-Ethylbenzeneacetic acid
- (R)-(-)-2-Phenylbutyric acid, 99%
- CS-0204420
- BENZENEACETIC ACID, .ALPHA.-ETHYL-, (R)-
- AKOS015840435
- MFCD00063165
- SCHEMBL65737
- Benzeneacetic acid, alpha-ethyl-, (R)-
- Benzeneacetic acid,a-ethyl-,(ar)-
- AS-43511
- BP-12896
- Q27251362
- (r)-2-phenylbutanoicacid
- BENZENEACETIC ACID, .ALPHA.-ETHYL-, (.ALPHA.R)-
- 2-Phenylbutyric acid, (R)-
- Benzeneacetic acid, alpha-ethyl-, (alphaR)-
- (RS)-2-phenylbutyric acid
- 1238B41M1H
- DTXSID50354863
- (alphaR)-alpha-Ethylbenzeneacetic Acid; (-)-(R)-2-Phenylbutyric Acid; (-)-2-Phenylbutanoic Acid; (R)-(-)-alpha-Ethylphenylacetic Acid; (R)-alpha-Ethylbenzeneacetic cid
- UNII-1238B41M1H
- Butyric acid, 2-phenyl-, (R)-(-)-
- 938-79-4
- +Expand
-
- MFCD00063165
- OFJWFSNDPCAWDK-SECBINFHSA-N
- 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1
- [C@H](C1C=CC=CC=1)(CC)C(=O)O
- 2327346
Computed Properties
- 164.08400
- 1
- 2
- 3
- 164.083729621g/mol
- 12
- 148
- 0
- 1
- 0
- 0
- 0
- 1
- 2.3
- nothing
- 0
- 37.3Ų
Experimental Properties
- 2.26480
- 37.30000
- n20/D 1.516
- 102-104 °C/0.4 mmHg(lit.)
- Not available
- 0.0±0.6 mmHg at 25°C
- Fahrenheit: 230 ° f
Celsius: 110 ° c - Not determined
- Not determined
- [α]20/D −93°, c = 0.9 in toluene
- 1.055 g/mL at 25 °C(lit.)
(2R)-2-phenylbutanoic acid Security Information
- GHS07
- 3
- S23-S36
- R22
- Xn
- NONH for all modes of transport
- H302
-
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 22
- Warning
(2R)-2-phenylbutanoic acid Customs Data
- 2916399090
-
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(2R)-2-phenylbutanoic acid Price
(2R)-2-phenylbutanoic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Iridium(1+), [(4S)-2-[(5R)-6-[bis(2-methylphenyl)phosphino-κP]spiro[4.4]nona-1,6… Solvents: Methanol ; 20 h, 30 atm, 50 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ; 6 h, 0.3 MPa, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
Reference
- Spiro-phosphine-carboxylic acid iridium complex and preparation method and application thereof, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ; 6 h, 3 atm, 65 °C
Reference
- Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acidsChemical Science, 2017, 8(3), 1977-1980,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: Iridium(1+), [(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2′,3… Solvents: Methanol ; 12 h, 6 atm, 45 °C
Reference
- Enantioselective Hydrogenation of α-Substituted Acrylic Acids Catalyzed by Iridium Complexes with Chiral Spiro Aminophosphine LigandsAngewandte Chemie, 2012, 51(35), 8872-8875,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Iodoethane
Reference
- Asymmetric synthesis using chiral bases. Enantioselective α-alkylation of carboxylic acidsJournal of the Chemical Society, 1987, (9), 656-8,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 24 h, rt
Reference
- An effective kinetic resolution of racemic α-arylpropanoic acids, α-arylbutanoic acids, and β-substituted-α-arylpropanoic acids with bis(9-phenanthryl)methanol as a new achiral nucleophile in the asymmetric esterification using carboxylic anhydrides and the acyl-transfer catalystTetrahedron Letters, 2010, 51(43), 5666-5669,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Tetraethylammonium iodide Catalysts: Silver , [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Solvents: Acetonitrile ; 1 atm, rt
Reference
- Entrapment of a chiral cobalt complex within silver: a novel heterogeneous catalyst for asymmetric carboxylation of benzyl bromides with CO2Chemical Communications (Cambridge, 2015, 51(61), 12216-12219,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride , Acetonitrile , Water ; overnight, rt
Reference
- Design of Hemilabile N,N,N-Ligands in Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Benzyl/Propargyl Halides with Alkenylboronate EstersJournal of the American Chemical Society, 2022, 144(14), 6442-6452,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Butyllithium Catalysts: (αR)-N-(2,2-Dimethylpropyl)-α-phenyl-1-piperidineethanamine Solvents: Tetrahydrofuran , Hexane
Reference
- Enantioselective α-alkylation of phenylacetic acid using a chiral bidentate lithium amide as a chiral auxiliaryChemical & Pharmaceutical Bulletin, 1997, 45(12), 2122-2124,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Nitrilase [91-arginine,108-serine,139-phenylalanine,163-tryptophan,166-leucine,2… Solvents: Methanol , Water ; overnight, pH 8, 30 °C
Reference
- Engineering of Bradyrhizobium japonicum nitrilase variants with improved performance characteristics, and use for biocatalytic production of fine chemicals, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Water , (2S)-2-Phenyl-1-[3-(2-pyridinyl)-1H-pyrazol-1-yl]-1-butanone Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ; 2 h, 45 °C
Reference
- Kinetic resolution of (R,S)-pyrazolides containing substituents in the leaving pyrazole for increased lipase enantioselectivityJournal of Molecular Catalysis B: Enzymatic, 2010, 66(1-2), 113-119,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Acetonitrile , Water ; 0.5 min, pH 8.0, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Directed Evolution of an Enantioselective Lipase with Broad Substrate Scope for Hydrolysis of α-Substituted EstersJournal of the American Chemical Society, 2010, 132(20), 7038-7042,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: (1S,2S)-1-Amino-2,3-dihydro-1H-benz[f]inden-2-ol Solvents: Ethanol , Water ; reflux; reflux → 26 °C; 12 h, 26 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Synthesis, absolute configuration, and application of enantiopure trans-1-aminobenz[f]indan-2-olChirality, 2005, 17(2), 108-112,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Rational Design of CH/π Interaction Sites in a Basic Resolving AgentJournal of Organic Chemistry, 2004, 69(22), 7436-7441,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Arylmalonate decarboxylase Solvents: Water ; pH 8.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Effect of conformation of the substrate on enzymic decarboxylation of α-arylmalonic acidBioorganic & Medicinal Chemistry, 1994, 2(6), 469-75,
Synthetic Circuit 16
Reaction Conditions
Reference
- Preparation of prostaglandin analogs for methods, systems, and compositions for promoting bone growth, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
Reference
- Synthesis of chiral disulfides: potential reagents for enantioselective sulfurizationJournal of Sulfur Chemistry, 2011, 32(3), 199-212,
Synthetic Circuit 18
Reaction Conditions
Reference
- Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo EstersJournal of the American Chemical Society, 2008, 130(11), 3302-3303,
Synthetic Circuit 19
Reaction Conditions
Reference
- Preparation of 1-substituted 2-oxabicyclo[3.3.0]octanes and optical resolution via them, Japan, , ,
Synthetic Circuit 20
Reaction Conditions
Reference
- Chiral discrimination of 2-arylalkanoic acids by (1S,2R)-1-aminoindan-2-ol through the formation of a consistent columnar supramolecular hydrogen-bond networkPerkin 2, 2000, (1), 111-119,
(2R)-2-phenylbutanoic acid Raw materials
- Benzenemethanamine, α-[(1,1-dimethylethoxy)methyl]-N-(1-methylethyl)-, lithium salt, (R)- (9CI)
- (2R)-2-Phenyl-1-[3-(2-pyridinyl)-1H-pyrazol-1-yl]-1-butanone
- Propanedioic acid,2-ethyl-2-phenyl-
- (2E)-2-phenylbut-2-enoic acid
- (1-Bromopropyl)benzene
- (E)-2-Phenylbut-2-enoic acid
- Benzeneacetic acid, α-ethyl-, 4-nitrophenyl ester
- 2-Phenylbutyronitrile
- 1H-Benz[f]inden-2-ol,1-amino-2,3-dihydro-, (1R,2S)-
- Benzene, [(1S)-1-ethyl-2-propenyl]-
- 2-Phenylbutyric acid
- (2R)-2-phenylbutanoic acid
(2R)-2-phenylbutanoic acid Preparation Products
(2R)-2-phenylbutanoic acid Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:938-79-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:938-79-4)
TANG SI LEI
15026964105
2881489226@qq.com
(2R)-2-phenylbutanoic acid Related Literature
-
S. van Pelt,M. Zhang,L. G. Otten,J. Holt,D. Y. Sorokin,F. van Rantwijk,G. W. Black,J. J. Perry,R. A. Sheldon Org. Biomol. Chem. 2011 9 3011
-
2. Stereochemical studies on aromatic α-alkyl-α-amino-acids. Part III. Absolute configuration of 2-amino-2-phenylbutyric acidJuan A. Garbarino,Jorge Sierra,Ricardo Tapia J. Chem. Soc. Perkin Trans. 1 1973 1866
-
Yasutaka Tanaka,Yoshinobu Murakami,Riemi Kiko Chem. Commun. 2003 160
-
Hongjing Dou,Guojun Liu,John Dupont,Liangzhi Hong Soft Matter 2010 6 4214
-
5. Resolution of chiral interconvertible diastereoisomers of a 2,18-bridged biliverdin mediated by first-order asymmetric transformationDaniel Krois,Harald Lehner J. Chem. Soc. Perkin Trans. 2 1989 2085
-
Paul Watts,Stephen J. Haswell Chem. Soc. Rev. 2005 34 235
-
Stephen J. Haswell,Paul Watts Green Chem. 2003 5 240
-
He-Rui Wen,Xin-Rong Xie,Sui-Jun Liu,Jun Bao,Feng-Feng Wang,Cai-Ming Liu,Jin-Sheng Liao RSC Adv. 2015 5 98097
-
Paul Watts,Charlotte Wiles Chem. Commun. 2007 443
-
Paul Watts,Charlotte Wiles,Stephen J. Haswell,Esteban Pombo-Villar Lab Chip 2002 2 141
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:938-79-4)(2R)-2-phenylbutanoic acid
99%
25g
310.0